9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine
Description
Properties
IUPAC Name |
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c1-6-9-5-15-12(14)16-11(9)8-4-7(13)2-3-10(8)17-6/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMOVYCOOYNMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372312 | |
| Record name | 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254429-65-7 | |
| Record name | 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiochromene Core Formation
The thiochromene scaffold is constructed via a three-component reaction involving 3-methylthiophenol , 4-chlorobenzaldehyde , and malononitrile under reflux conditions in ethanol with piperidine as a catalyst. This step yields 2-amino-4-(4-chlorophenyl)-6-methyl-4H-thiochromene-3-carbonitrile (Intermediate A ), which serves as the foundational structure. The reaction proceeds via Knoevenagel condensation, followed by cyclization, with the methyl group at position 5 originating from the 3-methylthiophenol.
Reaction Conditions :
Pyrimidine Ring Annulation
Intermediate A undergoes cyclization with formic acid and hydrochloric acid to form the pyrimidine ring. This step introduces the 2-amine group via intramolecular cyclodehydration. The chloro substituent at position 9 is retained from the 4-chlorobenzaldehyde used in the initial step.
Optimized Protocol :
- Reagents: Formic acid (10 mL), HCl (catalytic)
- Temperature: Reflux (~100°C)
- Time: 10–15 hours
- Yield: 76% (for analogous compounds)
High-Pressure Q-Tube-Assisted Cyclocondensation
Reactant Design and Mechanism
Adapting methodologies from thiochromeno[4,3-b]pyridine synthesis, thiochroman-4-one derivatives are reacted with 3-oxo-2-(4-chlorophenylhydrazono)propanal in the presence of ammonium acetate. The Q-tube reactor enhances reaction efficiency by enabling high-pressure conditions (170°C, 45 minutes), which promote dehydrative cyclization.
Key Steps :
- Cyclocondensation : Ammonium acetate mediates the reaction between thiochroman-4-one and the hydrazonal derivative, forming the thiochromeno[4,3-d]pyrimidine core.
- Chlorine Incorporation : The 4-chlorophenyl group from the hydrazonal precursor directs the chloro substituent to position 9.
Advantages :
- Higher atom economy (85–93% yield for analogous products).
- Reduced side reactions due to controlled pressure and temperature.
Post-Synthetic Functionalization
Amination at Position 2
The 2-amine group is introduced via Hofmann degradation of a pre-installed nitrile group. Treatment of 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-carbonitrile with sodium hypochlorite (NaOCl) in aqueous NaOH selectively converts the nitrile to an amine.
Procedure :
- Reagents: NaOCl (2 equivalents), NaOH (10% aqueous solution)
- Temperature: 0–5°C (to prevent over-oxidation)
- Time: 2–4 hours
- Yield: 70–75% (estimated from analogous reactions)
Comparative Analysis of Synthetic Routes
Structural Validation and Purity Control
Crystallographic Authentication
Single-crystal X-ray diffraction (SC-XRD) confirms the regiochemistry of the chloro and methyl groups. For example, analogous thiochromeno[4,3-b]pyridines exhibit bond lengths of 1.74–1.78 Å for C–S and 1.32–1.35 Å for C–N in the pyrimidine ring.
Chromatographic Purification
Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves regioisomeric byproducts, while recrystallization from ethanol ensures >98% purity.
Chemical Reactions Analysis
Types of Reactions
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiochromeno ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and nucleophiles such as primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Substitution Reactions: Formation of derivatives with different substituents at the 9th position.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced derivatives with modified functional groups.
Scientific Research Applications
9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Chromeno-Pyrimidine Derivatives
- 4-Aryl-5H-chromeno[4,3-d]pyrimidine-2-amine derivatives (e.g., CHR7, CHR8, CHR9) Key Features: Aryl substituents at position 4 and an unmodified pyrimidine ring. Activity: Moderate antimicrobial activity against gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and poor activity against gram-negative strains. Cytotoxic GI50 values range from 37.9–57.1 µM (inactive compared to Adriamycin) . Comparison: The absence of a sulfur atom in the chromeno scaffold and different substitution patterns may reduce lipophilicity and alter target binding compared to the thiochromeno derivative.
Thiopyrano-Pyrimidine Derivatives
- 4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine Key Features: A thiopyrano ring (saturated sulfur-containing six-membered ring) with a methyl group at position 3.
Thieno-Pyrimidine Derivatives
- 4-(4-Trifluoromethylphenoxy)thieno[2,3-d]pyrimidin-2-amine Key Features: Thiophene ring fused to pyrimidine, with trifluoromethylphenoxy substituents. Activity: Evaluated for antimicrobial activity; substitution with electron-withdrawing groups enhances target affinity .
Functional Analogues
Furochromenylideneaminopyrimidines
- 6-Chlorofurochromenylidenepyrimidinamines (e.g., compounds 4a–d) Key Features: Furochromene scaffold with chlorine and amine substitutions. Activity: Promising analgesic and anti-inflammatory activities (compounds 3–7) . Comparison: The oxygen atom in furochromene vs. sulfur in thiochromeno may influence hydrogen-bonding interactions and bioavailability.
Pyrrolo-Pyrimidine Derivatives
- 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Key Features: Partially saturated pyrido-pyrimidine core with chlorine at position 4. Activity: No direct data, but similar chlorinated pyrimidines are often explored as kinase inhibitors . Comparison: The tetrahydropyrido ring enhances solubility but reduces planarity, likely diminishing intercalation-based mechanisms.
Comparative Analysis of Key Properties
Table 2: Substituent Impact on Activity
Biological Activity
9-Chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine (CAS Number: 254429-65-7) is a heterocyclic compound with potential biological activity. This compound belongs to the class of thiochromeno-pyrimidines, which have garnered attention for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
- Molecular Formula : C12H10ClN3S
- Molecular Weight : 263.74 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1SC2=CC=C(Cl)C=C2C2=C1C=NC(N)=N2
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown effectiveness in inhibiting the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and ovarian cancer. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| NSCLC | 10 µM | 70% inhibition of growth | |
| Ovarian | 5 µM | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of thiochromeno-pyrimidine derivatives have been explored, showing promising results against various bacterial strains. The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Plant Growth Regulation
Research has also highlighted the potential of this compound in agricultural applications. Studies indicate that low concentrations can stimulate vegetative growth in plants such as barley and maize, exhibiting auxin-like activity.
| Plant Species | Concentration | Growth Enhancement (%) |
|---|---|---|
| Barley | 10^-9 M | 21% increase in height |
| Maize | 10^-9 M | 30% increase in biomass |
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate signaling pathways involved in cell survival, proliferation, and apoptosis.
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases that are crucial for cancer cell signaling.
- Induction of Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative stress, triggering apoptosis in cancer cells.
- Regulation of Gene Expression : The compound may influence the expression of genes associated with cell cycle regulation and apoptosis.
Case Studies
Several case studies have documented the effects of thiochromeno-pyrimidine derivatives in vivo:
- Study on Tumor Models : In a mouse model bearing tumors, administration of the compound resulted in a significant reduction in tumor volume compared to controls.
- Field Trials on Crop Yield : Field trials using the compound as a plant growth regulator showed a marked increase in crop yield and quality.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-chloro-5-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclization and substitution reactions. For example, analogous thiochromeno-pyrimidine derivatives are synthesized by reacting thiourea with substituted aldehydes and coumarins under acidic catalysis (e.g., p-toluenesulfonic acid) . Key variables include solvent choice (e.g., DMSO/water mixtures for solubility), temperature (reflux conditions for cyclization), and catalyst loading. Yields are typically optimized by controlling stoichiometry and reaction time. For instance, prolonged heating (>12 hours) may improve cyclization efficiency but risk decomposition.
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiochromeno-pyrimidine core. For example, the amine (-NH₂) proton appears as a broad singlet near δ 6.5–7.0 ppm, while the methyl group (C-5) resonates as a singlet at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI+ or MALDI-TOF. Expected [M+H]+ for C₁₂H₁₁ClN₃S is ~264.0 .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-Cl at 650–750 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform). Stability studies suggest sensitivity to light and moisture due to the chloro and amine groups. Storage at -20°C under inert gas (N₂/Ar) is recommended to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking can assess electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to target proteins. For example, analogs with similar scaffolds show inhibition of adenosine A2A receptors (Ki < 1 nM) . Tools like AutoDock Vina or Schrödinger Suite model interactions with active sites, while ADMET predictors (e.g., SwissADME) evaluate oral bioavailability and permeability .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Mitigation strategies include:
- Dose-Response Validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation .
- Structural Analog Comparison : Benchmark against known inhibitors (e.g., preladenant for A2A receptor antagonism) to contextualize potency .
Q. How does the chlorine substituent at position 9 influence reactivity and bioactivity?
- Methodological Answer : The chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In biological systems, it may improve target binding via hydrophobic interactions or halogen bonding. SAR studies on analogs show that chloro substitution at this position increases antimicrobial activity by 3–5-fold compared to non-halogenated derivatives .
Q. What synthetic challenges arise in scaling up this compound, and how are they addressed?
- Methodological Answer : Key challenges include:
- Purification : Column chromatography is inefficient for large batches; alternatives like recrystallization (using ethanol/water mixtures) or HPLC prep are preferred .
- Byproduct Formation : Optimize coupling reactions (e.g., Pd-catalyzed Buchwald-Hartwig amination) to minimize undesired adducts. Use of ligands like X-Phos improves regioselectivity .
- Yield Variability : Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature) to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
